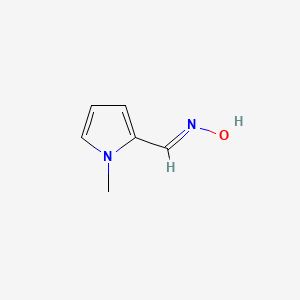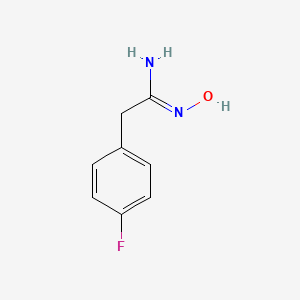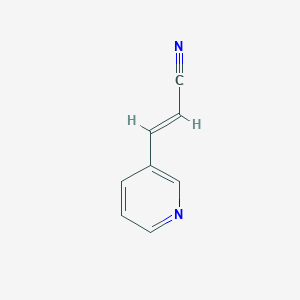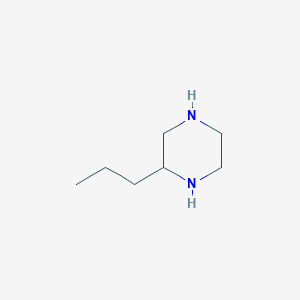
2-Propylpiperazine
Vue d'ensemble
Description
2-Propylpiperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Mécanisme D'action
Target of Action
Piperazine compounds, which 2-Propylpiperazine is a derivative of, are known to interact with GABA (gamma-aminobutyric acid) receptors in the nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
Piperazine compounds are believed to exert their effects by acting as agonists at GABA receptors. This means they bind to these receptors and mimic the action of GABA, leading to an increase in the flow of chloride ions into the neuron. This makes the neuron less excitable and dampens the transmission of signals in the brain .
Biochemical Pathways
Piperazine compounds are known to influence the gabaergic system, which is involved in numerous physiological functions, including the sleep-wake cycle, muscle tone, and the regulation of mood .
Pharmacokinetics
Piperazine compounds are generally well-absorbed and are known to undergo hepatic metabolism .
Result of Action
By acting on gaba receptors, piperazine compounds can cause a range of effects, including sedation, muscle relaxation, and anxiolytic effects .
Analyse Biochimique
Biochemical Properties
2-Propylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with GABA receptors, where this compound acts as an agonist, binding directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, this compound can form stable crystalline salts, making it useful in scientific research as a reagent for the preparation of various organic compounds .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate kinase activity, which is crucial for cell signaling and regulation . Its impact on gene expression includes altering the transcription of specific genes involved in cellular responses to external stimuli. Moreover, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GABA receptors, where it acts as an agonist. This interaction leads to hyperpolarization of nerve endings, causing flaccid paralysis in certain organisms . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular responses. Its ability to form stable crystalline salts also contributes to its molecular interactions and stability in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate cellular responses without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing harm to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, it undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, this compound undergoes conjugation with glucuronic acid, sulfate, or other polar groups, enhancing its water solubility and facilitating its excretion . These metabolic pathways influence the compound’s pharmacokinetics and overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is transported across cell membranes by ATP-binding cassette (ABC) transporters and solute-linked carrier (SLC) transporters . These transporters facilitate the compound’s movement into and out of cells, affecting its localization and accumulation within specific tissues. The distribution of this compound is also influenced by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications directs this compound to specific organelles, where it exerts its biochemical effects. For instance, its localization to the mitochondria can impact cellular energy metabolism and apoptotic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions involve the use of simple building blocks to construct complex molecules in a single step . For instance, the one-pot synthesis of 2-amino-4-aryl-4H,8H-6-methyl-8-oxo-pyrano[3,2-b]pyran derivatives using silica-bonded N-propylpiperazine sodium n-propionate as a catalyst is a notable example .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Applications De Recherche Scientifique
2-Propylpiperazine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Propylpiperazine can be compared with other piperazine derivatives, such as:
N-Methylpiperazine: Similar in structure but with a methyl group instead of a propyl group.
N-Ethylpiperazine: Contains an ethyl group, offering different steric and electronic properties.
N-Phenylpiperazine: Features a phenyl group, providing aromatic characteristics.
These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical reactivity, biological activity, and applications .
Propriétés
IUPAC Name |
2-propylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-3-7-6-8-4-5-9-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJWLOHHZVGUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316139 | |
| Record name | 2-Propylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90000-28-5 | |
| Record name | 2-Propylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90000-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


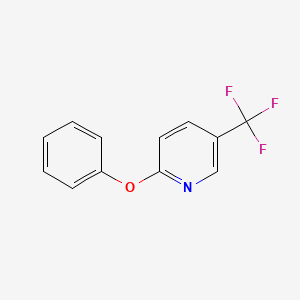
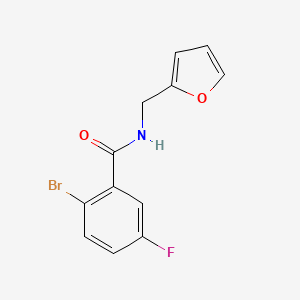
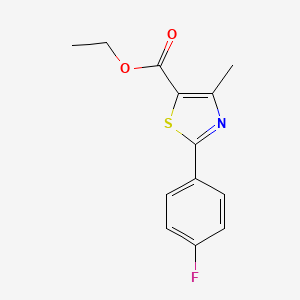

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)
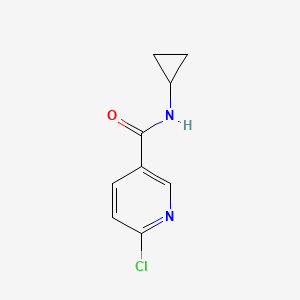
![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

